molecular formula C11H19NO4 B1377256 Tert-butyl 2-acetylmorpholine-4-carboxylate CAS No. 1228600-46-1

Tert-butyl 2-acetylmorpholine-4-carboxylate

Cat. No. B1377256
CAS RN: 1228600-46-1
M. Wt: 229.27 g/mol
InChI Key: LJUFWUIUVLJYDF-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylmorpholine-4-carboxylate is a chemical compound with the CAS Number: 1228600-46-1 . It has a molecular weight of 229.28 .


Physical And Chemical Properties Analysis

Tert-butyl 2-acetylmorpholine-4-carboxylate is an oil at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Tert-butyl 2-acetylmorpholine-4-carboxylate has been utilized in the synthesis of new amides of Thiomorpholine carboxylate, showing moderate to good antibacterial and antifungal activity. This demonstrates its potential in developing antimicrobial agents (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).

Ferrous Ion-initiated SRN1 Reactions

In a study focusing on ferrous ion-initiated SRN1 reactions, tert-butyl 2-acetylmorpholine-4-carboxylate was involved in reactions with a range of halogenoarenes, leading to the synthesis of various arylacetic esters or acids, and arylacetamides, indicating its versatility in chemical synthesis (Leeuwen & McKillop, 1993).

Synthetic Studies on Marine Drugs

This compound has been used in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for the study of antitumor antibiotic tetrahydroisoquinoline natural products, showcasing its application in the development of potential cancer therapies (Li, Wang, Wang, Luo, & Wu, 2013).

Application in Anticancer Drug Synthesis

Tert-butyl 2-acetylmorpholine-4-carboxylate has been used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, reflecting its significance in the development of novel cancer treatments (Zhang, Ye, Xu, & Xu, 2018).

Development of Chiral Carboxylates

The compound has been used in the preparation and stereoselective hydrogenation of chiral carboxylates, contributing to the synthesis of functional anti- and syn-3,5-dihydroxyesters, important in various chemical syntheses (Scheffler, Bette, Mortreux, Nowogrocki, & Carpentier, 2002).

Alpha-Amidoalkylation of Ambident Nucleophiles

Tert-butyl 2-acetylmorpholine-4-carboxylate is also involved in the alpha-amidoalkylation of ambident nucleophiles, further demonstrating its utility in complex chemical reactions (Dobrev, Benin, & Nechev, 1992).

As a tert-Butoxycarbonylation Reagent

The compound has been evaluated as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, amine hydrochlorides, and aromatic carboxylic acids (Saito, Ouchi, & Takahata, 2006).

Safety and Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-acetylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUFWUIUVLJYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228600-46-1
Record name tert-butyl 2-acetylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (11 g, 4.0 mmol) in THF (40 mL) was added CH3MgBr (4 mL, 12 mmol) at −78° C. The mixture was stirred at −78° C. for 3 hr. Water (20 mL) was added and the mixture was extracted by ethyl acetate (80 mL*3). The organic layer was washed with brine and dried over sodium sulfate. The crude product was concentrated and purified by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=10/1) to give tert-butyl 2-acetylmorpholine-4-carboxylate (8 g, 86%).
Name
tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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